molecular formula C24H26Cl2N4O3 B11765253 1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine

1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine

Cat. No.: B11765253
M. Wt: 489.4 g/mol
InChI Key: LOUXSEJZCPKWAX-UHFFFAOYSA-N
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Description

1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine is a complex organic compound that features a combination of imidazole, dioxolane, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Attachment of the Imidazole Group: The imidazole moiety can be introduced by reacting the dioxolane intermediate with imidazole in the presence of a base such as potassium carbonate.

    Formation of the Piperazine Derivative: The final step involves the reaction of the imidazole-dioxolane intermediate with 4-(chloromethyl)phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and dioxolane rings.

    Reduction: Reduced forms of the imidazole and dioxolane rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antifungal properties.

    Medicine: Investigated for its potential use as an antifungal agent, particularly against Candida species.

Mechanism of Action

The mechanism of action of 1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine involves the inhibition of fungal cell membrane synthesis. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another imidazole-based antifungal agent.

    Fluconazole: A triazole-based antifungal agent.

    Itraconazole: A triazole-based antifungal agent with a broader spectrum of activity.

Uniqueness

1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine is unique due to its combination of imidazole, dioxolane, and piperazine moieties, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other antifungal agents. Its unique structure may also result in a different spectrum of activity and resistance profile.

Properties

IUPAC Name

1-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXSEJZCPKWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67914-61-8
Record name cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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